Ethyl Methanesulfonate

Catalog No.
S569628
CAS No.
62-50-0
M.F
C3H8O3S
M. Wt
124.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Methanesulfonate

CAS Number

62-50-0

Product Name

Ethyl Methanesulfonate

IUPAC Name

ethyl methanesulfonate

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3

InChI Key

PLUBXMRUUVWRLT-UHFFFAOYSA-N

SMILES

Array

solubility

50 to 100 mg/mL at 81 °F (NTP, 1992)

Synonyms

Ethyl Mesilate, Ethyl Mesylate, Ethyl Methanesulfonate, Ethylmesilate, Ethylmesylate, Ethylmethane Sulfonate, Mesilate, Ethyl, Mesylate, Ethyl, Methanesulfonate, Ethyl, Sulfonate, Ethylmethane

Canonical SMILES

CCOS(=O)(=O)C

The exact mass of the compound Ethyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 81° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates. It belongs to the ontological category of methanesulfonate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl methanesulfonate (EMS, CAS 62-50-0) is a monofunctional alkylating agent and the industry-standard chemical mutagen for forward genetics and targeted genetic modification. As a stable, colorless liquid that is miscible in water and organic solvents, EMS provides a predictable aqueous half-life of approximately 96 hours at 20°C, making it highly suitable for controlled batch exposures such as seed soaking or cell culture treatments . Unlike physical mutagens (e.g., gamma irradiation) that cause extensive chromosomal deletions, EMS is prized for its high-fidelity induction of single nucleotide polymorphisms (SNPs)—specifically GC-to-AT transitions—allowing researchers and agricultural developers to generate high-density mutant libraries with minimal lethality [1]. Its predictable reaction kinetics and manageable handling profile make it a foundational reagent in both academic research and commercial agricultural biotechnology.

Substituting EMS with other alkylating agents compromises both mutational fidelity and laboratory safety. While methyl methanesulfonate (MMS) is structurally similar, it primarily targets N-alkylation sites, leading to DNA strand breaks, transversions, and high cellular lethality, which destroys the viability of mutant populations[1]. N-ethyl-N-nitrosourea (ENU), another potent ethylating agent, is notoriously unstable, moisture-sensitive, and poses severe explosive and toxicological hazards, requiring specialized storage and immediate use upon reconstitution [2]. Diethyl sulfate (DES) shares the ethylating mechanism but exhibits higher clastogenic toxicity, causing permanent chromosome loss and diminished DNA rejoining [3]. Consequently, for procurement workflows requiring high-throughput, viable point mutagenesis with standard laboratory safety protocols, EMS cannot be substituted.

Mutational Spectrum and Viability Yield (EMS vs. MMS)

EMS and MMS exhibit fundamentally different mutagenic profiles. EMS primarily alkylates guanine at the O6 position, resulting in GC-to-AT transitions in approximately 99% of induced point mutations with minimal strand breakage [1]. In contrast, MMS drives N-alkylation, producing T/A to G/C transversions and significantly higher rates of single-strand DNA breaks and deletions, which dramatically reduces organism survival at mutagenic doses [2].

Evidence DimensionPoint mutation mechanism and organism viability
Target Compound DataEMS: ~99% GC-to-AT transitions, low clastogenic lethality
Comparator Or BaselineMMS: High transversion rate, severe clastogenic lethality (strand breaks)
Quantified DifferenceEMS yields predominantly viable point mutations, whereas MMS induces lethal strand breaks.
ConditionsIn vivo mutagenesis models (e.g., Arabidopsis, Chinese hamster fibroblasts)

Procurement teams must select EMS for TILLING and forward genetics to ensure high mutant yields without the population-destroying lethality of MMS.

Aqueous Stability and Processability (EMS vs. ENU)

For large-scale mutagenesis workflows, reagent stability is a critical procurement factor. EMS is a stable liquid at room temperature with a highly manageable aqueous half-life of roughly 96 hours at 20°C . ENU, conversely, is highly unstable in aqueous environments and degrades so rapidly that standard experimental protocols restrict its exposure window to merely 30 minutes, compared to 5 hours for EMS[1]. Furthermore, ENU requires rigorous cold-chain logistics and explosive-hazard handling protocols.

Evidence DimensionAqueous half-life and handling stability
Target Compound DataEMS: ~96 hours aqueous half-life at 20°C; 5-hour standard exposure window
Comparator Or BaselineENU: Highly unstable, rapid hydrolysis; 30-minute standard exposure window
Quantified DifferenceEMS offers days of working stability in aqueous media compared to the narrow, highly sensitive working window of ENU.
ConditionsAqueous solution preparation for biological exposure

EMS allows for reproducible, large-batch aqueous treatments (like seed soaking) without the severe logistical and safety burdens associated with ENU.

Chromosomal Rejoinability and Yield (EMS vs. DES)

While both EMS and diethyl sulfate (DES) are ethylating agents, they differ significantly in their clastogenic impact. Studies in Drosophila mature sperm demonstrate that while both induce translocations, DES treatment results in a significantly higher frequency of complete chromosome loss and diminished rejoining of broken DNA ends [1]. EMS treatment allows for a steady increase in viable 2-3 translocations and partial losses that successfully rejoin, preserving the genetic integrity of the surviving population [1].

Evidence DimensionChromosome loss and rejoining capacity
Target Compound DataEMS: High rejoinability, viable translocations
Comparator Or BaselineDES: High complete chromosome loss, delayed/diminished rejoining
Quantified DifferenceEMS preserves chromosomal integrity post-breakage significantly better than DES.
ConditionsDrosophila melanogaster mature sperm storage assay (up to 24 days)

Buyers maximizing the yield of viable, genetically modified organisms should prioritize EMS to avoid the irreversible chromosomal damage caused by DES.

Agricultural TILLING (Targeting Induced Local Lesions in Genomes)

EMS is the optimal choice for creating high-density SNP libraries in crop seeds (e.g., wheat, rice, Arabidopsis) because its specific GC-to-AT transition mechanism avoids the lethal chromosomal deletions caused by MMS or physical irradiation, ensuring high seed viability [1].

Forward Genetic Screens in Model Organisms

For large-scale mutagenesis in C. elegans or Drosophila, EMS provides the necessary balance of high mutation frequency and high organism survival, outperforming the highly toxic and clastogenic DES by allowing for successful chromosomal rejoining[2].

Controlled Ethylation in Large-Batch Workflows

In biological or chemical workflows requiring a reliable ethylating agent, EMS offers predictable reaction kinetics and a manageable 96-hour aqueous half-life, avoiding the extreme instability, narrow exposure windows, and explosive risks associated with ENU .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992)
Colorless liquid; [HSDB] Colorless to yellow liquid; [MSDSonline]

Color/Form

Colorless liquid

Hydrogen Bond Acceptor Count

3

Exact Mass

124.01941529 Da

Monoisotopic Mass

124.01941529 Da

Boiling Point

415 to 416 °F at 761 mmHg (NTP, 1992)
213-213.5 °C at 761 mm Hg

Flash Point

212 °F (NTP, 1992)

Heavy Atom Count

7

Density

1.1452 at 72 °F (NTP, 1992) - Denser than water; will sink
Specific gravity: 1.1452 at 22 °C/4 °C

LogP

log Kow = -0.2 (est)

Appearance

Liquid

UNII

9H154DI0UP

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H340 (84%): May cause genetic defects [Danger Germ cell mutagenicity];
H351 (90%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ethyl Methanesulfonate is a sulfonoxyalkane with carcinogenic and teratogenic properties. Ethyl methanesulfonate ethylates DNA, thereby damaging DNA and leading to genetic mutations, single-stranded breaks in DNA, and chromosomal aberrations. Ethyl methanesulfonate may be used experimentally in biomedical research. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

/GENOTOXICITY/ The relative importance of different sites of alkylation on DNA was determined by comparing two ethylating agents. 1-Ethyl-1-nitrosourea ethylates DNA with a higher proportion of total adducts on ring oxygens than ethyl methanesulfonate, which ethylates with a higher proportion of total adducts on the N-7 of guanine. ... To determine the importance in germ-line mutagenesis of the O6-G site relative to the N-7 of guanine, dose-response curves were constructed for both 1-ethyl-1-nitrosourea and ethyl methanesulfonate, where dose was measured as total adducts per deoxynucleotide and response as sex-linked recessive lethals induced in Drosophila melanogaster spermatozoa. For both mutagens the dose response curve was linear and extrapolated to the origin. ... 1-Ethyl-1-nitrosourea is 1.9 times more efficient per adduct in inducing sex-linked recessive lethals mutations than EMS. In vitro studies showed that 1-ethyl-1-nitrosourea induced 9.5% of its total adducts on O6-G while EMS induced 2.0% of its adducts on O6-G. If O6-G was the sole genotoxic site, then 1-ethyl-1-nitrosourea should be 4.8 times more efficient per adduct than ethyl methanesulfonate. ... While O6-G was the principal genotoxic site, N-7 G made a significant contribution to germ-line mutagenesis.

Vapor Pressure

0.2 [mmHg]
0.206 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

62-50-0

Absorption Distribution and Excretion

... Is rapidly distributed in the mammalian system and increases the excretion of methylnicotinamide.

Metabolism Metabolites

... IS METAB ... BY REACTION WITH GLUTATHIONE TO GIVE ETHYLMERCAPTURIC ACID, & BY HYDROLYSIS TO ETHANOL ... .

Wikipedia

Ethyl_methanesulfonate

Biological Half Life

... HALF-LIFE IN RAT BLOOD SERUM ... 6.5 HR.

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

REACTION OF METHANESULFONIC ANHYDRIDE WITH ETHYL ALCOHOL.

General Manufacturing Information

Methanesulfonic acid, ethyl ester: ACTIVE
REVERSIBLE MALE CHEMOSTERILANT FOR INSECTS & MAMMALIAN PESTS. /MONOESTERS OF METHANESULFONIC ACID/

Analytic Laboratory Methods

Method 8250. "Gas Chromatography/Mass Spectrometry for Semivolatile Organics: Packed Column Technique". Gas Chromatography Mass Spectrometric Method with no detection limit specified.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl mesylate; Matrix: water; Detection Limit: not provided.
Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl mesylate; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 20 ug/L.
Analyte: ethyl methanesulfonate; matrix: pharmaceutical preparation; procedure: capillary gas chromatography with flame ionization detection; limit of detection: 1 ug/g
For more Analytic Laboratory Methods (Complete) data for ETHYL METHANESULFONATE (8 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The antimutagenic effects of vitamins C, E, and A, and derivatives of vitamin C on ethyl methanesulfonate induced 6TG resistant mutations in Chinese hamster V79 cells were examined. Vitamin C was most effective in inhibiting ethyl methanesulfonate cytotoxicity and 6TG resistant mutations. In the presence of vitamin C at a concentration of 100 micrograms/ml, ethyl methanesulfonate induced mutations were reduced to about one-third or one-forth of those in control cultures treated with ethyl methanesulfonate alone. Dehydro-vitamin C and iso-vitamin C also inhibited ethyl methanesulfonate induced mutations to about ... one-half or one-third of the control level. ... Vitamin C may react directly with ethyl methanesulfonate as a desmutagen and thus inactivate its mutation-inducing activity in Chinese hamster V79 cells. Vitamin E had an additive cytotoxic effect on EMS-induced cytotoxicity. This vitamin enhanced the frequencies of 6TG-resistant mutations induced by ethyl methanesulfonate. Pretreatment with vitamin E before treatment with ethyl methanesulfonate resulted in no detectable effect in modifying the ethyl methanesulfonate induced mutations. On the contrary, vitamin A markedly enhanced ethyl methanesulfonate induced mutation frequencies.
The 1,4-dihydropyridine derivative 2,6-dimethyl-3,5-diethoxycarbonyl-4-(sodium carboxylate)-1,4-dihydropyridine was studied for antimutagenic effect in the dominant lethal test and in the sex-linked recessive lethal test of Drosophila melanogaster. ... 1,4-dihydropyridine reduces the frequency of ethyl methanesulfate induced genetic damage (point mutations and chromosome breakage). A reduction of the mutation rate induced by ethyl methanesulfate in adults could be observed independently of the developmental stages (larvae or imago) pretreated with 1,4-dihydropyridine. The protective effect of this ... antimutagen against the alkylating agent depended on both the 1,4-dihydropyridine dose and the level of the ethyl methanesulfonate induced mutation rate. The effect of 1,4-dihydropyridine was more pronounced than that of /cysteine and cysteamine/.
Rat and canine hepatocyte suspensions were exposed to toxic concentrations of ethyl methanesulfonate (EMS) and ionophore A-23187 in the presence and absence of extracellular calcium (Ca2+) and alpha-tocopheryl succinate (alpha-TS). The exogenous administration of alpha-TS (25 microM) completely protected hepatocytes from chemically- induced toxicity when exposed to physiological free extracellular calcium concentrations (0.8-1.5 mM). ... Hepatocytes exposed to unesterified alpha- tocopherol (alpha-T, 25 microM) or alpha-tocopheryl acetate (alpha-TA, 25 microM), however, were not protected from the toxic effect of chemicals even though these treatments resulted in the marked accumulation of cellular alpha-T (2.65 nml/10(6) cells) and alpha-TA (2.3 nmol/10(6) cells), respectively. Finding suggest that the supplementation of endogenous stores of alpha-T or alpha-TA does not promote protection against chemical toxicity and that alpha-TS cytoprotection results not from the accumulation of alpha-T but rather from the cellular presence of the intact alpha-TS molecule. Thus alpha-TS appears to possess cytoprotective properties that differ from other vitamin E congeners.
The combination of EMS and aureomycin was highly cytotoxic, but EMS alone inhibited the mitosis in Vicia fabia.
For more Interactions (Complete) data for ETHYL METHANESULFONATE (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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